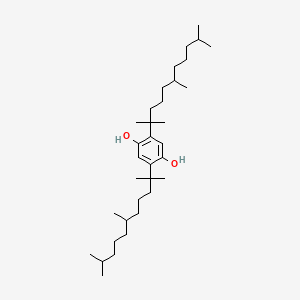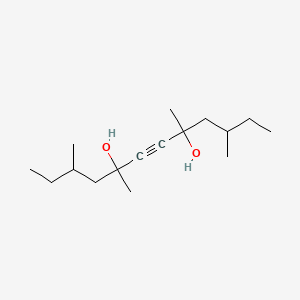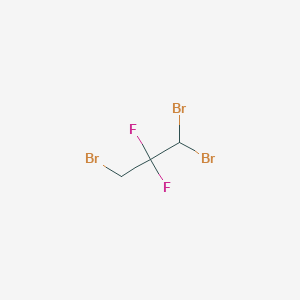
1,1,3-Tribromo-2,2-difluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromo-2,2-difluoropropane is an organobromine compound with the molecular formula C₃H₃Br₃F₂. It is characterized by the presence of three bromine atoms and two fluorine atoms attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-tribromo-2,2-difluoropropane typically involves the bromination and fluorination of appropriate precursor compounds. One common method includes the reaction of this compound with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tribromo-2,2-difluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form less brominated or fluorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with hydroxyl, alkoxy, or amino groups replacing the bromine atoms, while reduction reactions may produce partially or fully dehalogenated derivatives.
Scientific Research Applications
1,1,3-Tribromo-2,2-difluoropropane has several applications in scientific research:
Biology: The compound can be used in studies involving halogenated organic compounds and their interactions with biological systems.
Medicine: Research into the potential pharmacological properties of halogenated compounds may involve this compound as a model compound.
Industry: It is used in the development of flame retardants, refrigerants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3-tribromo-2,2-difluoropropane involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tribromo-1,1-difluoropropane: Similar in structure but with different positions of bromine and fluorine atoms.
2,3-Dibromo-1,1,1-trifluoropropane: Contains an additional fluorine atom and different bromine positions.
1-Bromo-2,2-difluoropropane: Contains fewer bromine atoms and different fluorine positions.
Uniqueness
1,1,3-Tribromo-2,2-difluoropropane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various applications where specific halogenation patterns are required.
Properties
CAS No. |
362631-77-4 |
|---|---|
Molecular Formula |
C3H3Br3F2 |
Molecular Weight |
316.76 g/mol |
IUPAC Name |
1,1,3-tribromo-2,2-difluoropropane |
InChI |
InChI=1S/C3H3Br3F2/c4-1-3(7,8)2(5)6/h2H,1H2 |
InChI Key |
ZLVIAZRYTFDIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Br)Br)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
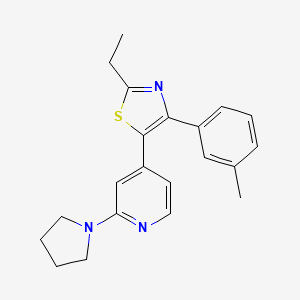
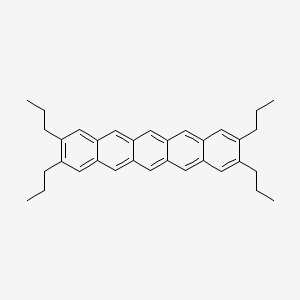

![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
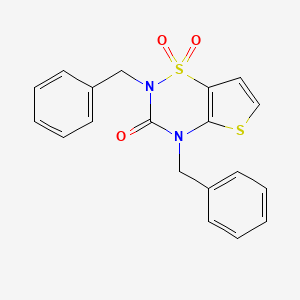
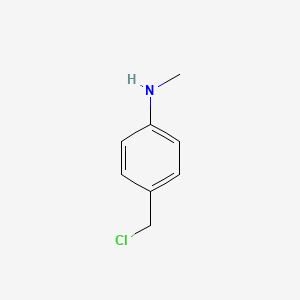
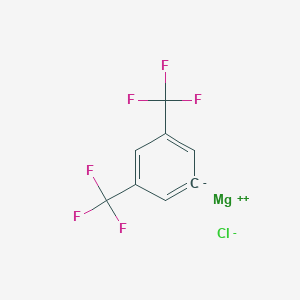
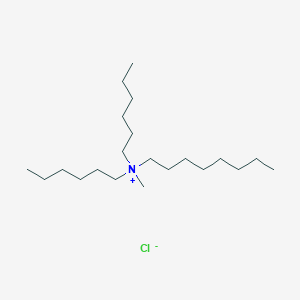
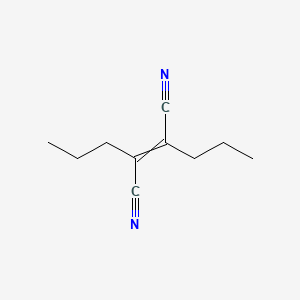
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
